Thrombin Selectivity Profiling: 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine vs. Clinical Anticoagulants
In a high-throughput screen (HTS) of 217,350 compounds against human thrombin (Prothrombin), 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine exhibited an IC₅₀ > 50,000 nM, indicating essentially no inhibitory activity against this serine protease [1]. By contrast, the direct thrombin inhibitor argatroban shows an IC₅₀ of ~0.04 µM (40 nM) under comparable in vitro conditions, representing a >1,250-fold difference in potency [2]. This lack of thrombin engagement is mechanistically relevant for programs seeking to avoid anticoagulant off-target effects while targeting kinases or microtubule dynamics within the same chemical series.
| Evidence Dimension | In vitro thrombin inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM |
| Comparator Or Baseline | Argatroban IC₅₀ ≈ 40 nM (reported clinical thrombin inhibitor) |
| Quantified Difference | >1,250-fold selectivity window vs. thrombin |
| Conditions | HTS assay, pH 7.5, 2°C, 2.5 mM compound stock; human Prothrombin (Homo sapiens) |
Why This Matters
For procurement in cardiovascular or oncology programs, the >1,250-fold selectivity against thrombin reduces the risk of confounding anticoagulant activity that would complicate in vivo efficacy readouts.
- [1] BindingDB. Ligand BDBM33818 (3-Amino-6-phenyl-4-trifluoromethyl-thieno[2,3-b]pyridine). Affinity Data: IC₅₀ > 5.00E+4 nM for Thrombin (Prothrombin, Homo sapiens). View Source
- [2] Kikelj D. Peptidomimetic thrombin inhibitors. Pathophysiol Haemost Thromb. 2003;33(5-6):487-491. View Source
